B022

Beschreibung

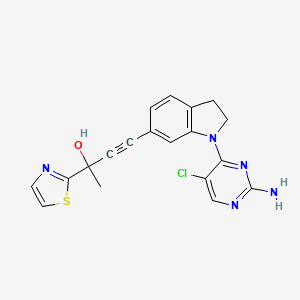

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5OS/c1-19(26,17-22-7-9-27-17)6-4-12-2-3-13-5-8-25(15(13)10-12)16-14(20)11-23-18(21)24-16/h2-3,7,9-11,26H,5,8H2,1H3,(H2,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFYOOFXVBCIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of B022: A Potent and Selective NIK Inhibitor

Introduction

B022 is a small-molecule inhibitor that demonstrates high potency and selectivity for the NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2] As a key regulator of inflammation and immune responses, NIK has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and certain cancers. This compound has been identified as a valuable chemical probe for investigating the physiological and pathological roles of NIK, particularly in the context of liver inflammation, oxidative stress, and injury.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of NIK. NIK is a central kinase in the non-canonical (or alternative) NF-κB pathway. Under normal physiological conditions, NIK levels are kept low through continuous degradation. However, upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβ), NIK accumulates and becomes active.

Activated NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100. This phosphorylation event signals the ubiquitination and subsequent proteasomal processing of p100 into its mature, active form, p52. The p52 subunit then forms a heterodimer with RelB, translocates into the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes. These genes are often involved in inflammatory responses, including the expression of various cytokines and chemokines.

This compound exerts its therapeutic effects by intervening early in this cascade. By inhibiting NIK's kinase activity, this compound prevents the phosphorylation of IKKα and the subsequent processing of p100 to p52.[3] This blockade effectively halts the entire downstream signaling of the non-canonical NF-κB pathway, leading to a significant reduction in the expression of inflammatory mediators.

Quantitative Data

The potency and selectivity of this compound as a NIK inhibitor have been quantitatively characterized through various biochemical and cell-based assays. The key inhibitory constants are summarized in the table below.

| Parameter | Value | Description |

| Ki | 4.2 nM | Inhibitor constant, a measure of binding affinity. |

| IC50 | 15.1 nM | Half-maximal inhibitory concentration. |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action in the Non-Canonical NF-κB Pathway

The following diagram illustrates the non-canonical NF-κB signaling pathway and highlights the specific point of inhibition by this compound.

Experimental Workflow: In Vitro p100-to-p52 Processing Assay

This diagram outlines the key steps of a typical in vitro experiment used to validate the inhibitory effect of this compound on NIK-induced p100 processing.

Detailed Experimental Protocols

In Vitro NIK-Induced p100-to-p52 Processing Assay

This assay is designed to directly measure the ability of this compound to inhibit the NIK-mediated processing of the p100 protein into its active p52 form in a cellular context.

-

Cell Line: Hepa1 cells.

-

Reagents:

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Adenoviruses encoding p100 and Flag-tagged NIK.

-

This compound inhibitor (dissolved in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Primary antibodies: anti-NF-κB2 (for p100/p52), anti-Flag (for NIK), anti-tubulin (loading control).

-

Secondary HRP-conjugated antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Cell Culture: Hepa1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Adenoviral Infection: Cells are co-infected with adenoviruses expressing p100 and Flag-tagged NIK to induce the non-canonical NF-κB pathway.

-

This compound Treatment: Immediately following infection, cells are treated with this compound at various concentrations (e.g., 0, 0.5, 5 µM) or a vehicle control (DMSO).

-

Incubation: The treated cells are incubated for 12 hours to allow for NIK expression, p100 processing, and this compound inhibition.

-

Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a suitable lysis buffer to prepare total cell extracts.

-

Western Blotting: Protein concentration is determined (e.g., via BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB2, Flag, and tubulin. Following washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using a chemiluminescent substrate and an imaging system. The results are expected to show a dose-dependent decrease in the p52 band in this compound-treated samples, indicating inhibition of p100 processing.

-

In Vivo NIK-Induced Liver Inflammation and Injury Model

This protocol assesses the efficacy of this compound in a mouse model where NIK is overexpressed specifically in the liver, leading to severe inflammation and injury.

-

Animal Model: STOP-NIK male mice (C57BL/6 background), 8 weeks of age. These mice have a lox-STOP-lox cassette preventing NIK expression, which can be removed by Cre recombinase.

-

Reagents:

-

Adenovirus expressing Cre recombinase (Ad-cre).

-

This compound inhibitor.

-

Vehicle solution.

-

-

Protocol:

-

Induction of NIK Expression: To induce hepatocyte-specific overexpression of NIK, STOP-NIK mice are infected with Ad-cre (2 x 10^11 viral particles per mouse) via tail vein injection. This leads to the removal of the STOP cassette and subsequent NIK expression in the liver.

-

This compound Administration: Following Ad-cre infection, mice are treated with this compound (30 mg/kg body weight) or an equal volume of vehicle via intravenous (tail vein) injection.

-

Dosing Schedule: The injections are administered twice daily for a specified period (e.g., 10 days).[1]

-

Monitoring and Analysis: Mice are monitored for survival and signs of liver injury. At the end of the study, blood and liver tissues are collected.

-

Outcome Measures:

-

Survival Rate: The lethal effect of hepatic NIK overexpression is monitored.[1]

-

Plasma ALT Levels: Plasma alanine aminotransferase (ALT) activity is measured as a key indicator of liver damage.

-

Gene Expression Analysis: Expression of inflammatory genes (e.g., TNF-α, IL-6, iNOS) in liver tissue is measured by qPCR.

-

Histology: Liver sections are stained (e.g., with H&E) to assess inflammation and tissue damage.

-

-

Conclusion

This compound is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK). Its mechanism of action involves the direct inhibition of NIK's kinase activity, which effectively blocks the non-canonical NF-κB signaling pathway at a critical activation step. This inhibition prevents the processing of p100 to p52, thereby suppressing the nuclear translocation of the p52/RelB active complex and halting the transcription of downstream inflammatory genes. Both in vitro and in vivo studies have demonstrated the efficacy of this compound in ameliorating NIK-driven inflammation and tissue injury, establishing it as a crucial tool for research and a promising candidate for the development of novel therapeutics targeting NIK-dependent pathologies.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury. | Sigma-Aldrich [sigmaaldrich.com]

B022: A Selective Inhibitor of NF-κB-Inducing Kinase (NIK)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of B022, a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK). It details the mechanism of action, quantitative data on its activity, experimental protocols for its evaluation, and its therapeutic potential, particularly in the context of liver disease.

Introduction to NF-κB Signaling and the Role of NIK

The nuclear factor-κB (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.[2]

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNFα and leads to the nuclear translocation of p50-RelA and p50-cRel heterodimers.[1][3]

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on the stabilization of NF-κB-inducing kinase (NIK).[4][5] NIK is the central signaling component of the non-canonical pathway.[4] Under basal conditions, NIK levels are kept low through continuous proteasomal degradation.[6] Upon pathway activation, NIK accumulates and phosphorylates IκB kinase-α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100.[4][5] This leads to the processing of p100 into p52, which then translocates to the nucleus with RelB to regulate gene expression.[3][6]

Aberrant activation of the non-canonical NF-κB pathway is implicated in various inflammatory diseases and malignancies.[3][7] Consequently, NIK has emerged as an attractive therapeutic target. This compound is a small-molecule inhibitor that has been identified as a potent and selective inhibitor of NIK.[8][9][10]

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the kinase activity of NIK.[9][11] By doing so, it blocks the downstream signaling events of the non-canonical NF-κB pathway. Specifically, this compound prevents the NIK-mediated phosphorylation of IKKα and the subsequent processing of p100 to p52.[9][11] This inhibition has been demonstrated in both in vitro and in vivo models.[3][9]

Figure 1: Non-canonical NF-κB pathway and this compound's point of inhibition.

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and biological effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| Ki | 4.2 nM | Potent inhibition of NIK kinase.[8][10] |

| IC50 | 15.1 nM | In vitro kinase assay.[8] |

Table 2: In Vitro Effects of this compound

| Cell Line | Concentration | Duration | Observed Effect |

| Hepa1 | 0-5 µM | 12 hours | Dose-dependent suppression of NIK-induced p52 formation.[8] |

| Hepa1 | 0-5 µM | 8 hours | Complete blockage of NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5.[8] |

| HEK293 | 0.5-5 µM | 36 hours | Dose-dependent inhibition of NIK-induced NF-κB luciferase reporter activity. |

| HepG2 | 5 µM | 48 hours | Significant attenuation of MLN-induced aberrant NIK signaling.[8] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosage | Duration | Observed Effect |

| STOP-NIK male mice | 30 mg/kg (intravenous), twice a day | 10 days | Inhibition of NIK-triggered liver inflammation and injury; complete prevention of the lethal effect of high hepatic NIK levels.[8] |

| CCl4-induced liver injury | Not specified | Not specified | Protection against liver inflammation and injury.[9] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro NIK Kinase Assay

This assay quantifies the enzymatic activity of NIK and the inhibitory effect of this compound.

Methodology:

-

Reagents: Recombinant human NIK, ATP, kinase buffer, a suitable substrate (e.g., a peptide derived from IKKα), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add NIK enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for an in vitro NIK kinase inhibition assay.

Cell-Based p100 to p52 Processing Assay

This assay assesses the ability of this compound to inhibit NIK-induced p100 processing in a cellular context.

Methodology:

-

Cell Line: Hepa1 cells are a suitable model.

-

Procedure:

-

Culture Hepa1 cells to the desired confluency.

-

Infect the cells with adenoviruses expressing p100 and Flag-tagged NIK to induce p100 processing.

-

Simultaneously treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 5 µM).

-

Incubate the cells for 12 hours.[8]

-

Lyse the cells and collect the protein extracts.

-

Perform immunoblotting (Western blot) using antibodies against NF-κB2 (to detect both p100 and p52), Flag (to confirm NIK expression), and a loading control (e.g., tubulin).

-

-

Data Analysis: Quantify the band intensities for p100 and p52 to determine the ratio of processed p52 to precursor p100 at different this compound concentrations.

Figure 3: Workflow for a cell-based p100 processing assay.

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

This animal model is used to evaluate the hepatoprotective effects of this compound in vivo.

Methodology:

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

-

Procedure:

-

Induce acute liver injury by intraperitoneal injection of CCl4.

-

Administer this compound to a cohort of mice (the exact dosage and route may need optimization, but intravenous administration has been used in other models).[8] A control group should receive a vehicle.

-

After a specified time, euthanize the mice and collect blood and liver tissue samples.

-

Measure plasma alanine aminotransferase (ALT) activity as a marker of liver damage.

-

Perform histological analysis (e.g., H&E staining) on liver sections to assess tissue damage and inflammation.

-

Conduct TUNEL assays on liver sections to quantify apoptotic cells.

-

Analyze the expression of pro-inflammatory genes (e.g., TNF-α, IL-6) and markers of oxidative stress (e.g., iNOS) in liver tissue using qPCR or immunoblotting.

-

-

Data Analysis: Compare the measured parameters between the this compound-treated group and the vehicle control group to determine the protective effect of the inhibitor.

Figure 4: Workflow for an in vivo liver injury model.

Therapeutic Potential and Applications

The data strongly suggest that this compound is a valuable tool for studying the non-canonical NF-κB pathway. Its ability to protect the liver from toxin-induced inflammation, oxidative stress, and injury highlights the therapeutic potential of NIK inhibition.[8][9] Specifically, this compound has been shown to:

-

Ameliorate CCl4-induced liver inflammation and injury.[9][12]

-

Prevent NIK- or H2O2-induced β cell death.[8]

-

Alleviate alcoholic steatosis in mouse models.[7]

While this compound has demonstrated efficacy in preclinical models, it has been noted to have poor pharmacokinetic properties, which may limit its use for long-term in vivo studies.[7] Nevertheless, it serves as an important chemical probe and a lead compound for the development of novel NIK inhibitors with improved drug-like properties.[13]

Conclusion

This compound is a potent and selective inhibitor of NIK, the key kinase in the non-canonical NF-κB signaling pathway. It effectively blocks NIK-mediated p100 processing and subsequent inflammatory gene expression. Preclinical studies have demonstrated its protective effects in models of liver injury and other inflammatory conditions. As such, this compound is an invaluable tool for researchers investigating the non-canonical NF-κB pathway and provides a strong rationale for the continued development of NIK inhibitors as a novel therapeutic strategy for a range of human diseases.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. youtube.com [youtube.com]

- 7. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Discovery and Synthesis of the RAD51 Inhibitor B02

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound B02 is a pioneering small-molecule inhibitor of human RAD51 recombinase, a protein pivotal to the homologous recombination (HR) pathway for DNA double-strand break repair. The overexpression of RAD51 is a known contributor to chemo- and radioresistance in a variety of cancers, making it a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of B02, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Discovery of B02

The discovery of B02 was the result of a comprehensive high-throughput screening (HTS) of the NIH Small Molecule Repository, which contains over 200,000 compounds. The screening assay was designed to identify inhibitors of the DNA strand exchange activity of human RAD51. This was accomplished using a fluorescence resonance energy transfer (FRET)-based assay.

The HTS workflow is depicted below:

From this extensive screening, seventeen potential RAD51 inhibitors were initially identified. These compounds were then subjected to further validation using non-fluorescent, gel-based DNA strand exchange assays to confirm their activity and eliminate artifacts from the primary screen. To ensure specificity for human RAD51, the validated hits were tested for their ability to inhibit the E. coli homolog, RecA. Compound B02 emerged as a specific inhibitor of human RAD51, showing no significant inhibition of RecA.

Synthesis of B02

B02, with the chemical name 3-(Phenylmethyl)-2-[(1E)-2-(3-pyridinyl)ethenyl]-4(3H)-quinazolinone, is a styryl-substituted quinazolinone. The synthesis of B02 and its analogs generally follows established methods for the preparation of 2,3-disubstituted-4(3H)-quinazolinones. A plausible synthetic route involves a multi-step process:

-

Formation of the Quinazolinone Core: The synthesis typically begins with the acylation of anthranilic acid or its derivatives, followed by cyclization to form the quinazolinone ring system.

-

Introduction of the Styryl Moiety: The styryl group is introduced at the 2-position of the quinazolinone core. This can be achieved through a condensation reaction between a 2-methyl-quinazolinone derivative and an appropriate aldehyde, in this case, 3-pyridinecarboxaldehyde.

-

Alkylation at the N3 Position: The final step involves the alkylation of the nitrogen at the 3-position of the quinazolinone ring with a benzyl halide to yield the final product, B02.

Mechanism of Action

B02 exerts its biological effects by directly inhibiting the activity of RAD51. The primary mechanism of action is the disruption of the RAD51-mediated DNA strand exchange, a critical step in homologous recombination. B02 has been shown to directly bind to RAD51, thereby preventing the formation of the RAD51-ssDNA nucleoprotein filament, which is essential for the search for homology and strand invasion.

The signaling pathway illustrating the role of RAD51 in homologous recombination and the inhibitory action of B02 is as follows:

By inhibiting RAD51, B02 effectively blocks the HR pathway, leading to an accumulation of unrepaired DNA double-strand breaks. This, in turn, sensitizes cancer cells to DNA-damaging agents such as cisplatin and doxorubicin, as well as to PARP inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for the B02 compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of B02

| Parameter | Value | Assay | Organism | Reference |

| IC50 | 27.4 µM | FRET-based DNA Strand Exchange | Human RAD51 | [1] |

| IC50 | >250 µM | FRET-based DNA Strand Exchange | E. coli RecA | [1] |

| Kd | 14.6 µM | Surface Plasmon Resonance (SPR) | Human RAD51 | [2][3] |

| Cell Viability IC50 | 4.1 µM (B02-iso) | CellTiter-Glo | MDA-MB-231 cells | [2] |

| HR Inhibition IC50 | 17.7 µM | DR-GFP Assay | U-2 OS cells | [2][3] |

Table 2: In Vivo Efficacy of B02 in Combination with Cisplatin

| Treatment Group | Tumor Growth Inhibition | Animal Model | Cell Line | Reference |

| B02 (50 mg/kg) | No significant inhibition | Mouse Xenograft | MDA-MB-231 | [4] |

| Cisplatin (4 mg/kg) | 33% | Mouse Xenograft | MDA-MB-231 | [4] |

| B02 (50 mg/kg) + Cisplatin (4 mg/kg) | 66% | Mouse Xenograft | MDA-MB-231 | [4] |

Experimental Protocols

FRET-based DNA Strand Exchange Assay

This assay was used for the high-throughput screening and initial characterization of B02.

Principle: The assay measures the transfer of a single DNA strand from a donor duplex to a homologous single-stranded DNA (ssDNA), which is facilitated by RAD51. The ssDNA is labeled with a FRET donor (e.g., Cy3), and the complementary strand of the duplex is labeled with a FRET acceptor (e.g., Cy5). Strand exchange brings the donor and acceptor fluorophores in close proximity, resulting in an increase in the FRET signal.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-acetate (pH 7.5), 1 mM ATP, 10 mM MgCl₂, 100 µg/mL BSA, and 1 mM DTT.

-

RAD51-ssDNA Filament Formation: Incubate human RAD51 protein (e.g., 1 µM) with Cy3-labeled ssDNA (e.g., 3 µM nucleotides) in the reaction buffer for 15 minutes at 37°C to allow for the formation of the nucleoprotein filament.

-

Compound Incubation: Add the test compound (e.g., B02 at various concentrations) to the reaction mixture and incubate for an additional 30 minutes at 37°C.

-

Initiation of Strand Exchange: Initiate the strand exchange reaction by adding the Cy5-labeled homologous dsDNA (e.g., 50 µM base pairs).

-

FRET Measurement: Monitor the FRET signal over time using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates DNA strand exchange.

RAD51 Foci Formation Assay

This cell-based assay is used to assess the in-cell activity of B02.

Principle: In response to DNA damage, RAD51 polymerizes on ssDNA at the site of the damage, forming nuclear structures known as RAD51 foci. These foci can be visualized by immunofluorescence microscopy. Inhibition of RAD51 activity by B02 prevents the formation of these foci.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231 or U-2 OS) on coverslips and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., cisplatin or etoposide) to induce RAD51 foci formation. Co-treat or pre-treat the cells with B02 at desired concentrations.

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A decrease in the number of foci in B02-treated cells compared to the control indicates inhibition of RAD51.

Conclusion

The B02 compound stands as a significant discovery in the field of DNA repair and cancer therapy. As a specific inhibitor of RAD51, it effectively disrupts the homologous recombination pathway, thereby enhancing the efficacy of DNA-damaging chemotherapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers working on RAD51 inhibition and the development of novel anticancer agents. Further optimization of B02 and its analogs holds promise for the development of targeted therapies for a range of malignancies characterized by a dependency on the homologous recombination pathway.

References

B022 inhibitor ki value and ic50

An In-Depth Technical Guide to the B022 Inhibitor

Introduction

This compound is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various physiological and pathological processes, including inflammation, immune responses, and the development of certain cancers.[4][5] this compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of liver diseases, where it protects against toxin-induced inflammation, oxidative stress, and injury.[1][2][6] This document provides a comprehensive overview of the inhibitor's Ki and IC50 values, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: this compound Inhibitor Potency

The inhibitory activity of this compound against its target, NF-κB-inducing kinase (NIK), has been quantified through various biochemical and cell-based assays. The key parameters defining its potency, the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Parameter | Value | Target | Assay Context |

| Ki | 4.2 nM | NF-κB-inducing kinase (NIK) | ATP-consumption assay |

| IC50 | 15.1 nM | NF-κB-inducing kinase (NIK) | Biochemical Assay |

| IC50 | 9.9 nM | NF-κB-inducing kinase (NIK) | General |

| IC50 | ~5 µM | NIK-stimulated NF-κB2 signaling | Cell-based (Hepa1 cells) |

Table 1: Summary of this compound Ki and IC50 Values.[1][3][5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory effects of this compound both in vitro and in vivo.

In Vitro NIK Inhibition and NF-κB Reporter Assay

This protocol describes the determination of this compound's ability to inhibit NIK-induced NF-κB activation using a luciferase reporter system.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C in a 5% CO2 environment.

-

Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a NIK expression plasmid. A β-galactosidase (β-Gal) plasmid is often co-transfected to normalize for transfection efficiency.

-

This compound Treatment: Twelve hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0, 0.5, or 5 µM).

-

Incubation: Cells are incubated with the inhibitor for an additional 36 hours.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The measured luciferase activity is then normalized to the β-Gal activity to account for variations in transfection efficiency.

Cell-Based p100 to p52 Processing Assay

This assay evaluates the effect of this compound on the NIK-mediated processing of the p100 protein to its active p52 form.

-

Cell Culture: Hepa1 cells are maintained in DMEM at 37°C with 5% CO2.

-

Adenoviral Infection: Cells are infected with adenoviruses expressing both p100 and Flag-tagged NIK to induce the non-canonical NF-κB pathway.

-

Inhibitor Treatment: Concurrently with infection, cells are treated with varying doses of this compound (e.g., 0, 0.5, or 5 µM).

-

Sample Collection: After 12 hours of treatment, cell extracts are prepared.

-

Immunoblotting: The cell extracts are subjected to SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for NF-κB2 (to detect both p100 and p52), Flag (to confirm NIK expression), and a loading control like tubulin.

In Vivo CCl4-Induced Liver Injury Mouse Model

This protocol outlines the in vivo evaluation of this compound's protective effects against chemically induced liver damage.

-

Animal Model: Wild-type C57BL/6 mice are used for this model.

-

Induction of Injury: Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) at a dose of 2.5 ml/kg bodyweight (prepared as a 10% solution in olive oil).

-

This compound Administration: this compound is administered via tail vein injection at a dose of 25 mg/kg bodyweight. The inhibitor is given at multiple time points after CCl4 injection (e.g., 0, 3, 6, and 9 hours).

-

Euthanasia and Sample Collection: Mice are euthanized 12 hours after the CCl4 injection. Blood and liver tissue samples are collected for analysis.

-

Analysis:

-

Plasma ALT Levels: Plasma alanine aminotransferase (ALT) activity, a biomarker for liver damage, is measured.

-

Histology: Liver sections are prepared for histological analysis, including TUNEL staining to detect apoptotic cells.

-

Gene Expression: RNA is extracted from liver tissue, and quantitative PCR (qPCR) is performed to measure the expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS).

-

Mandatory Visualizations

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow.

Caption: this compound inhibits NIK, blocking the non-canonical NF-κB pathway.

Caption: Experimental workflow for testing this compound in a mouse liver injury model.

Caption: Logical flow from this compound administration to therapeutic outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]

- 5. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The B022 Signaling Pathway: A Deep Dive into Non-Canonical NF-κB Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B022 is a potent and selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), a critical component of the non-canonical NF-κB signaling pathway. By targeting NIK, this compound effectively blocks the downstream signaling cascade that leads to the processing of p100 to p52 and the subsequent activation of RelB:p52 heterodimers. This inhibition has significant implications for a variety of pathological conditions, including certain cancers, autoimmune disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

The Non-Canonical NF-κB Signaling Pathway and the Role of this compound

The non-canonical NF-κB pathway is a crucial signaling cascade involved in the regulation of immune responses, lymphoid organogenesis, and cell survival.[1][2] Unlike the canonical pathway, which is rapidly activated by a broad range of stimuli, the non-canonical pathway is a slower, more regulated process initiated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFFR, CD40, and LTβR.[1][3]

Under basal conditions, NIK is continuously targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2.[3][4] Upon receptor ligation, this degradation complex is recruited to the receptor, leading to the degradation of TRAF3 and the subsequent stabilization and accumulation of NIK.[5]

Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[1][2] This phosphorylation event marks p100 for ubiquitination and subsequent proteasomal processing into the mature p52 subunit. The resulting p52 protein then dimerizes with RelB, and this active heterodimer translocates to the nucleus to regulate the transcription of target genes involved in inflammation and immunity, such as TNF-α and IL-6.[6][7]

This compound exerts its inhibitory effect by directly targeting the kinase activity of NIK.[6][8] By preventing the phosphorylation of IKKα, this compound effectively halts the entire downstream signaling cascade, leading to a reduction in p100 processing and the subsequent nuclear translocation of RelB:p52.[6]

Quantitative Data on this compound Activity

The potency and selectivity of this compound as a NIK inhibitor have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 4.2 nM | [8] |

| IC50 (Half-maximal Inhibitory Concentration) | 15.1 nM | [9] |

| Experimental System | This compound Concentration | Observed Effect | Reference |

| In Vitro (Hepa1 cells) | 0.5 - 5 µM | Dose-dependent suppression of NIK-induced p52 formation. | [9] |

| In Vitro (Hepa1 cells) | 5 µM | Complete blockage of NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5 after 8 hours. | [9] |

| In Vivo (Mouse model of liver injury) | 30 mg/kg (intravenous) | Inhibition of NIK-triggered liver inflammation and injury. | [9] |

Experimental Protocols

Western Blotting for p100/p52 Processing

This protocol is designed to assess the effect of this compound on the processing of p100 to p52 in cell lysates.

1. Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

The relative amounts of p100 and p52 can be quantified using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the mRNA expression of downstream target genes such as TNF-α and IL-6.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as required.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

2. qPCR Reaction:

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

3. Data Analysis:

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.

Visualizing the this compound Signaling Pathway and Experimental Workflows

To further elucidate the mechanism of action of this compound and the experimental procedures used to study it, the following diagrams have been generated using Graphviz.

References

- 1. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

B022: A Technical Guide to its Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor B022, its target protein, binding affinity, and its role in modulating the non-canonical NF-κB signaling pathway. The information is compiled from peer-reviewed scientific literature and reputable chemical supplier data.

Target Protein and Binding Affinity

The primary target of this compound has been identified as NF-κB-inducing kinase (NIK) , a key serine/threonine kinase in the non-canonical NF-κB signaling pathway. This compound is a potent and selective inhibitor of NIK.

Quantitative Data Summary

The following table summarizes the reported binding affinity and inhibitory concentrations of this compound for its target, NIK.

| Parameter | Value | Description |

| Ki | 4.2 nM | Inhibitor constant, a measure of the binding affinity of this compound to NIK. A lower Ki value indicates a higher binding affinity. |

| IC50 | 15.1 nM | Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of NIK's enzymatic activity. |

Experimental Protocols

While the specific, detailed experimental protocols for the initial determination of this compound's binding affinity to NIK are not publicly available in the primary literature, such values are typically determined using one or more of the following standard biochemical and biophysical assays:

a. Kinase Inhibition Assay (General Methodology)

A common method to determine the IC50 of a kinase inhibitor is a biochemical kinase assay. A generalized protocol would involve:

-

Reagents and Materials:

-

Recombinant human NIK enzyme.

-

A suitable kinase substrate (e.g., a peptide or protein that is a known substrate of NIK).

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a reporter system.

-

This compound at various concentrations.

-

Assay buffer.

-

Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radiolabeled assays, or antibodies and luminescence/fluorescence plate reader for non-radioactive methods).

-

-

Procedure:

-

The NIK enzyme is incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is then stopped.

-

The amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated by plotting the percentage of NIK inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

b. Surface Plasmon Resonance (SPR) (General Methodology)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecules. A general workflow for assessing this compound-NIK interaction would be:

-

Immobilization: Recombinant NIK protein is immobilized on the surface of a sensor chip.

-

Binding: A solution containing this compound at various concentrations is flowed over the sensor surface, allowing for the association of this compound with the immobilized NIK.

-

Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the this compound-NIK complex.

-

Data Analysis: The binding and dissociation rates are monitored in real-time by detecting changes in the refractive index at the sensor surface. These sensorgrams are then used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is another measure of binding affinity.

c. Isothermal Titration Calorimetry (ITC) (General Methodology)

ITC directly measures the heat changes that occur upon molecular binding. A typical experiment would involve:

-

Sample Preparation: A solution of recombinant NIK is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into an injection syringe.

-

Titration: The this compound solution is injected in small aliquots into the NIK solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to NIK. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

In-Vitro and In-Vivo Experimental Data

The inhibitory effects of this compound on the NIK-mediated non-canonical NF-κB pathway have been demonstrated in various experimental settings.

| Experiment Type | Model System | This compound Concentration/Dose | Key Findings | Reference |

| In-Vitro | Hepa1 cells | 0-5 µM | Dose-dependently suppressed NIK-induced p52 formation. Completely blocked NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5. | [1] |

| In-Vivo | STOP-NIK male mice | 30 mg/kg (intravenous) | Inhibited NIK-triggered liver inflammation and injury. | [1] |

Signaling Pathway and Experimental Workflow Visualizations

Non-Canonical NF-κB Signaling Pathway

The following diagram illustrates the non-canonical NF-κB signaling pathway and the point of inhibition by this compound. In the absence of a stimulus, NIK is kept at low levels through its association with a TRAF2/TRAF3/cIAP complex, which leads to its ubiquitination and proteasomal degradation. Upon stimulation of specific receptors (e.g., LTβR, CD40, BAFF-R), this complex is recruited to the receptor, leading to the degradation of TRAF3 and the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100. This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to activate the transcription of target genes. This compound directly inhibits the kinase activity of NIK, thereby blocking all downstream events in this pathway.

Caption: Non-canonical NF-κB pathway with this compound inhibition.

Generalized Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the identification and characterization of a small molecule inhibitor like this compound. The process begins with high-throughput screening to identify initial hits, followed by optimization of these hits to improve potency and selectivity. The binding affinity and mechanism of action of the optimized compounds are then determined using biochemical and biophysical assays. Promising candidates are further evaluated in cell-based assays to assess their effects on the target pathway in a cellular context. Finally, the most promising compounds are tested in animal models to evaluate their in-vivo efficacy and safety.

Caption: Generalized workflow for small molecule inhibitor discovery.

References

physical and chemical properties of B022

Disclaimer

The following technical guide is for a hypothetical compound designated B022 . All data, experimental protocols, and signaling pathways presented are illustrative and intended to serve as a template for the requested format and content. No public domain information is available for a compound with this specific identifier.

In-Depth Technical Guide: this compound (Hypothetical Kinase Inhibitor)

Compound Designation: this compound Chemical Class: Pyrido[2,3-d]pyrimidine derivative Therapeutic Target: Hypothetical Serine/Threonine Kinase "Kinase-Alpha"

Physical and Chemical Properties

The core physicochemical properties of this compound have been characterized to establish its potential as a drug candidate. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₇O₂S |

| Molecular Weight | 467.55 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-192 °C |

| pKa | 7.2 (basic) |

| LogP | 2.8 |

| Aqueous Solubility (pH 7.4) | 0.15 mg/mL |

| Chemical Purity (HPLC) | >99.5% |

Experimental Protocols

Determination of Aqueous Solubility

A saturated solution of this compound was prepared by adding an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4. The suspension was agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. Following the incubation period, the suspension was filtered through a 0.22 µm syringe filter to remove undissolved solids. The concentration of the dissolved this compound in the filtrate was then quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector at a wavelength of 280 nm, against a standard curve of known concentrations.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The chemical purity of this compound was assessed using a reverse-phase HPLC method.

-

Column: C18 column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 10% to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

Purity was determined by calculating the area of the principal peak as a percentage of the total peak area.

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of Kinase-Alpha, a key enzyme in the "Alpha Signaling Pathway" implicated in cell proliferation. By binding to the ATP-binding pocket of Kinase-Alpha, this compound prevents the phosphorylation of its downstream substrate, "Substrate-Beta," thereby inhibiting further signal propagation and leading to cell cycle arrest.

Experimental Workflow: Cell-Based Assay

To determine the potency of this compound in a cellular context, a cell-based assay is employed. This workflow outlines the key steps from cell culture to data analysis to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

role of NIK in liver inflammation and fibrosis

An In-depth Technical Guide on the Role of NF-κB-Inducing Kinase (NIK) in Liver Inflammation and Fibrosis

Introduction

Chronic liver disease is a major global health concern, characterized by persistent inflammation that can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The molecular mechanisms driving this progression are complex and involve intricate signaling networks within various liver cell populations. A key player that has emerged in this pathological process is the NF-κB-Inducing Kinase (NIK), also known as MAP3K14. Aberrantly activated NIK has been identified in both human patients and animal models of liver disease, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and cholestatic liver injury.[1] This guide provides a comprehensive technical overview of the , summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways for researchers, scientists, and drug development professionals.

The NIK Signaling Pathway in the Liver

NIK is the central kinase in the noncanonical NF-κB signaling pathway. In quiescent cells, NIK levels are kept extremely low through continuous degradation mediated by a TRAF3-containing ubiquitin ligase complex. However, upon stimulation by a specific subset of cytokines from the TNF superfamily (e.g., TWEAK, BAFF), this degradation is inhibited, leading to NIK accumulation and activation.

Activated NIK phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the processing of p100 into its mature p52 subunit. The resulting p52 protein then dimerizes with RelB, translocates to the nucleus, and activates the transcription of target genes involved in inflammation, cell proliferation, and survival.[2][3]

Caption: The noncanonical NF-κB signaling pathway activated by NIK.

Role of NIK in Key Liver Cell Types

NIK's pathogenic role in the liver is not confined to a single cell type. It exerts distinct and coordinated effects in cholangiocytes and hepatocytes, which collectively drive inflammation and fibrosis.

Cholangiocytes and the Ductular Reaction

In response to liver injury, particularly cholestatic injury, cholangiocytes (the epithelial cells lining the bile ducts) proliferate in a process known as the ductular reaction. This reaction is strongly associated with the severity of liver fibrosis.[4] Studies have shown that NIK is highly upregulated in cholangiocytes during cholestasis.[2]

Biliary NIK activation is a pivotal regulator of this ductular reaction. It directly promotes cholangiocyte proliferation and suppresses their death.[2] Furthermore, activated biliary NIK stimulates the secretion of various pro-inflammatory and pro-fibrotic mediators, termed "cholangiokines" (e.g., IL-6, MCP-1, TGF-β1). These cholangiokines act in a paracrine manner to activate neighboring liver macrophages (Kupffer cells) and hepatic stellate cells (HSCs), thereby amplifying liver inflammation and fibrosis.[2][5] Cholangiocyte-specific deletion of NIK in mouse models significantly blunts the ductular reaction and protects against liver injury and fibrosis.[2]

Hepatocytes and Liver Regeneration

In hepatocytes, NIK plays a multifaceted role. It is activated in response to various insults, including metabolic stress from high-fat diets and hepatotoxins.[6] Overexpression of NIK specifically in hepatocytes is sufficient to induce liver injury, inflammation, and fibrosis, partly by activating macrophages.[7] In models of obesity, hepatic NIK promotes liver steatosis by suppressing inflammation and lipogenic programs.[8][9]

Intriguingly, while crucial for pathological responses, NIK also acts as a suppressor of normal liver regeneration.[1] Following partial hepatectomy, hepatocyte-specific deletion of NIK or its downstream effector IKKα markedly accelerates hepatocyte proliferation and liver regeneration.[6][10][11] The mechanism involves NIK-mediated suppression of the mitogenic JAK2/STAT3 signaling pathway.[1][12] This suggests that under chronic injury conditions, the pathological activation of NIK may impair the liver's reparative capacity, thus contributing to disease progression.[1][6]

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies, highlighting the impact of NIK modulation on liver pathology.

Table 1: NIK Expression in Liver Disease Models

| Experimental Model | Measurement | Result | Reference |

| Carbon Tetrachloride (CCl₄) in mice | Liver NIK mRNA | Significant increase vs. control | [7] |

| 3-week Alcohol treatment in mice | Liver NIK mRNA | Significant increase vs. control | [7] |

| Human Alcoholic Liver Disease (ALD) | Liver NIK mRNA | Increased vs. control | [7] |

| 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet in mice | Liver NIK mRNA | ~2.5-fold increase vs. chow | [5] |

| Bile Duct Ligation (BDL) in mice | Liver NIK mRNA | ~3-fold increase vs. sham | [5] |

| High-Fat Diet (HFD) induced obesity in mice | Liver NIK activity | Tenfold higher than normal mice | [13] |

Table 2: Effects of NIK Deletion or Inhibition on Liver Fibrosis

| Experimental Model | Intervention | Key Fibrosis-Related Outcome | Result | Reference |

| DDC Diet | Cholangiocyte-specific NIK deletion | Sirius Red staining (% area) | ~75% reduction vs. control | [2] |

| DDC Diet | NIK inhibitor treatment | Sirius Red staining (% area) | Significant reduction vs. vehicle | [2] |

| BDL | Cholangiocyte-specific NIK deletion | Hepatic hydroxyproline content | ~50% reduction vs. control | [2] |

| CCl₄ Exposure | NIK inhibitor (Compound 7 or 30) | Liver inflammation and injury | Significant reduction | [13] |

| NIK Overexpression | Hepatocyte-specific NIK overexpression | Profibrotic gene expression (TGFβ1, αSMA, Col1a1) | Significantly increased | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of NIK in liver disease.

Induction of Liver Fibrosis in Mice

-

Bile Duct Ligation (BDL): Mice are anesthetized, and a midline laparotomy is performed. The common bile duct is isolated, double-ligated with surgical silk, and then severed between the two ligatures. Sham-operated animals undergo the same procedure without ligation. Tissues are typically harvested 7-21 days post-surgery.[2]

-

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) Diet: To induce cholestatic injury and ductular reaction, mice are fed a diet supplemented with 0.1% DDC for 3-4 weeks. This model mimics features of chronic biliary disease.[2]

-

Carbon Tetrachloride (CCl₄) Administration: To induce hepatocyte-driven fibrosis, mice are administered CCl₄ (typically 0.5-1.0 mL/kg body weight) via intraperitoneal injection twice weekly for 4-8 weeks. CCl₄ is diluted in a vehicle like corn oil or olive oil.[7]

Analysis of Gene and Protein Expression

-

Quantitative PCR (qPCR): Total RNA is extracted from liver tissue using TRIzol reagent. It is then reverse-transcribed to cDNA. qPCR is performed using SYBR Green master mix and gene-specific primers for NIK, collagens, α-SMA, TGF-β1, and inflammatory cytokines. Gene expression is normalized to a housekeeping gene like 18S or 36B4.[5][7]

-

Immunoblotting (Western Blot): Liver tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay. Equal amounts of protein (20-50 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., anti-NIK, anti-NF-κB2 p100/p52, anti-α-SMA). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.[5][7]

-

Immunohistochemistry (IHC): Livers are fixed in 10% formalin, embedded in paraffin, and sectioned. After deparaffinization and rehydration, antigen retrieval is performed. Sections are incubated with primary antibodies (e.g., anti-NIK, anti-K19 for cholangiocytes, anti-α-SMA for activated HSCs) overnight at 4°C, followed by incubation with a biotinylated secondary antibody and streptavidin-HRP complex. Staining is visualized with a DAB substrate.[5]

Assessment of Liver Histology and Fibrosis

-

Sirius Red Staining: Paraffin-embedded liver sections are stained with Picro-Sirius Red solution to visualize collagen fibers. The fibrotic area is quantified as a percentage of the total section area using image analysis software (e.g., ImageJ).

-

Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. Liver tissue is hydrolyzed in HCl at 110°C, and the hydroxyproline content in the hydrolysate is determined colorimetrically.

Caption: A typical experimental workflow for studying NIK in liver fibrosis.

NIK as a Therapeutic Target

The central role of NIK in driving key pathological processes makes it an attractive therapeutic target for liver disease. Pharmacological inhibition of NIK with small molecules has shown promise in preclinical models.[8][13] Treatment with NIK inhibitors has been found to ameliorate DDC-induced ductular reaction, liver injury, and fibrosis.[2] Similarly, in models of NIK overexpression or CCl₄-induced injury, NIK inhibitors significantly reduced liver inflammation and damage.[13] These findings provide strong proof-of-concept evidence for the therapeutic potential of targeting NIK to combat chronic liver diseases.

Caption: The central role of NIK in coordinating liver inflammation and fibrosis.

Summary and Future Directions

NF-κB-inducing kinase is a critical pathogenic driver of liver inflammation and fibrosis. It orchestrates a complex network of events, including promoting a pro-fibrotic ductular reaction in cholangiocytes, inducing hepatocyte injury, and impairing liver regeneration. The wealth of preclinical data strongly supports the continued investigation of NIK as a high-value therapeutic target. Future research should focus on developing highly selective NIK inhibitors with favorable safety profiles for clinical use. Further elucidation of the crosstalk between NIK and other signaling pathways, such as the canonical NF-κB and JAK/STAT pathways, will be essential for designing effective combination therapies for patients with advanced liver disease.

References

- 1. Hepatic NF-kB-inducing kinase (NIK) suppresses mouse liver regeneration in acute and chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biliary NIK promotes ductular reaction and liver injury and fibrosis in mice [scholarworks.indianapolis.iu.edu]

- 3. Ferroptosis in Autoimmune Diseases: Research Advances and Therapeutic Strategies [mdpi.com]

- 4. scantox.com [scantox.com]

- 5. Biliary NIK promotes ductular reaction and liver injury and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mouse Hepatocyte Overexpression of NF-κB-inducing Kinase (NIK) Triggers Fatal Macrophage-dependent Liver Injury and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xia & He Publishing [xiahepublishing.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Hepatic NF-kB-inducing kinase (NIK) suppresses mouse liver regeneration in acute and chronic liver disease | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. researchwithnj.com [researchwithnj.com]

- 13. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

B022: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of B022, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows to facilitate the investigation of the non-canonical NF-κB signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway.[1][2] By inhibiting NIK, this compound effectively blocks the downstream signaling cascade, including the processing of p100 to p52, which is a hallmark of non-canonical NF-κB activation.[1][2] This targeted inhibition makes this compound a valuable tool for studying the biological roles of the non-canonical NF-κB pathway in various physiological and pathological processes, including immune regulation, inflammation, and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: this compound Kinase Inhibitory Activity

| Target | Parameter | Value | Reference |

| NIK | Ki | 4.2 nM | [2] |

| NIK | IC50 | 15.1 nM | [2] |

Table 2: this compound In Vitro Cellular Activity

| Cell Line | Assay | Parameter | Concentration/Effect | Reference |

| Hepa1 | p52 formation | Inhibition | Dose-dependent suppression (0-5 µM) | [2] |

| Hepa1 | Gene Expression | Inhibition | Complete blockage of TNF-α, IL-6, iNOS, CCL2, and CXCL5 expression (0-5 µM) | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability | No significant effect | Up to 10 µM |

Signaling Pathway

This compound inhibits the non-canonical NF-κB signaling pathway by directly targeting NIK. The diagram below illustrates the mechanism of action of this compound within this pathway.

References

Application Notes and Protocols for B022 in Mouse Models of Liver Injury

A thorough search of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "B022" for use in mouse models of liver injury.

The term "this compound" does not correspond to a recognized chemical entity in the context of liver disease research based on the conducted searches. It is possible that "this compound" may be an internal compound designation not yet in the public domain, a new experimental drug with limited available data, or a potential typographical error.

Therefore, we are unable to provide detailed application notes, protocols, data tables, or signaling pathway diagrams for the use of "this compound" in mouse models of liver injury at this time.

General Considerations for Evaluating Novel Compounds in Mouse Models of Liver Injury

For researchers, scientists, and drug development professionals investigating novel compounds for liver injury, a general framework for preclinical evaluation is provided below. This framework outlines the typical experimental workflow and considerations that would be necessary to establish the utility of a new therapeutic agent.

Experimental Workflow for a Novel Compound in Liver Injury Models

Application Notes and Protocols for B022, a Selective NIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of B022, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). The provided protocols and data are intended to facilitate the effective use of this compound in research and drug development settings.

Compound Overview

Compound Name: this compound Synonyms: α-[2-[1-(2-Amino-5-chloro-4-pyrimidinyl)-2,3-dihydro-1H-indol-6-yl]ethynyl]-α-methyl-2-thiazolemethanol, 4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol, NIK inhibitor Cmp1 Molecular Formula: C₁₉H₁₆ClN₅OS Molecular Weight: 397.88 g/mol Mechanism of Action: this compound is a potent and selective ATP-competitive inhibitor of NF-κB-inducing kinase (NIK) with a Ki of 4.2 nM and an IC50 of 15.1 nM.[1][2] By inhibiting NIK, this compound disrupts the non-canonical NF-κB signaling pathway, preventing the processing of p100 to p52 and subsequent downstream signaling. This inhibitory action has been shown to protect the liver from toxin-induced inflammation, oxidative stress, and injury.[1][2]

Solubility

This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce its solubility.[1]

| Solvent | Concentration | Observations |

| DMSO | 80 mg/mL (201.06 mM) | Clear solution. Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |

| DMSO | 2 mg/mL | Clear solution. |

| Ethanol | 5 mg/mL | - |

| Water | Insoluble | - |

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental success. Due to its poor water solubility, a stock solution in an organic solvent like DMSO is necessary.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.98 mg of this compound (Molecular Weight = 397.88 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]

Experimental Protocols

In Vitro Inhibition of NIK-induced NF-κB Signaling

This protocol describes a general method for assessing the inhibitory activity of this compound on NIK signaling in a cell-based assay.

4.1.1. Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

4.1.2. Detailed Methodology

-

Cell Culture: Culture cells (e.g., Hepa1 or HEK293 cells) in appropriate media and conditions. For experiments involving NIK overexpression, transfect cells with a NIK expression plasmid.

-

This compound Treatment: Prepare serial dilutions of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., 0-5 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

-

Incubation: Treat the cells with the this compound working solutions for the desired time period (e.g., 12 hours).[2]

-

Analysis: Following treatment, assess the effects of this compound on the NF-κB pathway. This can be done by:

-

Western Blotting: Analyze the processing of p100 to p52. This compound treatment is expected to suppress NIK-induced p52 formation in a dose-dependent manner.[2]

-

Quantitative PCR (qPCR): Measure the mRNA levels of NIK-dependent downstream target genes such as TNF-α, IL-6, iNOS, CCL2, and CXCL5. This compound treatment has been shown to block the expression of these genes.[2]

-

In Vivo Administration

The following formulation can be used for oral administration of this compound in animal models.

4.2.1. Preparation of Oral Suspension

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 50 µL of the 10 mg/mL clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly to create a homogeneous suspension. This solution should be used immediately for optimal results.[1]

Note: For intravenous injection in mice, a dosage of 30 mg/kg administered twice daily has been reported to be effective. The specific formulation for intravenous administration was not detailed in the provided search results and would require further optimization.

Signaling Pathway

This compound targets NIK, a central kinase in the non-canonical NF-κB signaling pathway.

Caption: Inhibition of the non-canonical NF-κB pathway by this compound.

Safety and Handling

This compound is for research use only and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions. It is the responsibility of the end-user to determine the suitability of this information for their particular application.

References

Application of B022, a NIK Inhibitor, in Human B Cell Activation Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

B lymphocytes (B cells) are central players in the adaptive immune response, primarily through the production of antibodies, antigen presentation, and cytokine secretion. The activation of B cells is a tightly regulated process initiated by the B cell receptor (BCR) recognizing its cognate antigen. This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to B cell proliferation, differentiation, and effector functions.[1] A key signaling pathway involved in B cell activation and survival is the non-canonical NF-κB pathway, which is critically dependent on the NF-κB Inducing Kinase (NIK).

B022 is a potent and selective small molecule inhibitor of NIK with a reported Ki of 4.2 nM and an IC50 of 15.1 nM.[2][3] By targeting NIK, this compound effectively blocks the non-canonical NF-κB signaling cascade. This makes this compound a valuable tool for studying the role of this pathway in B cell biology and for investigating its potential as a therapeutic target in autoimmune diseases and B cell malignancies where this pathway is often dysregulated.

These application notes provide a detailed protocol for the use of this compound in in vitro human B cell activation assays. The protocols cover the isolation of primary human B cells, their stimulation and treatment with this compound, and the subsequent analysis of B cell activation markers by flow cytometry.

B Cell Activation and the Non-Canonical NF-κB Signaling Pathway

B cell activation can be initiated through T cell-dependent or T cell-independent mechanisms. T cell-dependent activation, a key process for generating high-affinity antibodies and immunological memory, involves the interaction of B cells with T helper cells. This interaction is mediated by the binding of CD40 on the B cell surface to its ligand, CD40L, on activated T helper cells. This engagement is a potent activator of the non-canonical NF-κB pathway.

The non-canonical NF-κB pathway is initiated by the stabilization of NIK. Under basal conditions, NIK is continuously targeted for proteasomal degradation. However, upon stimulation of receptors like CD40, this degradation is inhibited, leading to NIK accumulation. NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event leads to the processing of p100 into its active form, p52, which then translocates to the nucleus in a complex with RelB to regulate the transcription of genes involved in B cell survival, proliferation, and differentiation. This compound, by inhibiting NIK, prevents these downstream events.

Quantitative Data Summary

Treatment of activated human B cells with this compound has been shown to significantly reduce the expression of key activation markers. The following table summarizes the observed effects of this compound on the Mean Fluorescence Intensity (MFI) of CD80 and CD86 on human B cells. This data is based on previously published research and illustrates the inhibitory effect of this compound on B cell activation.[4]

| Treatment Group | CD80 MFI (Mean ± SD) | CD86 MFI (Mean ± SD) |

| Medium (Control) | (Data not available for direct extraction) | (Data not available for direct extraction) |

| This compound | Significantly Reduced | Significantly Reduced |

Note: Precise numerical data from the source figure is not available for direct tabulation. The results indicate a statistically significant (p < 0.01) reduction in the MFI of both CD80 and CD86 in the this compound treated group compared to the control group.[4]

Experimental Protocols

Part 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation with Ficoll-Paque™.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

50 mL conical tubes

-

Sterile serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-